molecular formula C25H19N3O3S2 B11128474 (5Z)-3-(furan-2-ylmethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11128474
M. Wt: 473.6 g/mol
InChI Key: WQTULMRHYWKAQX-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-3-(furan-2-ylmethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative featuring a fused heterocyclic framework. Its structure includes a thiazolidinone core (1,3-thiazolidin-4-one) with a 2-thioxo group, a furan-2-ylmethyl substituent at position 3, and a methylidene bridge at position 5 connected to a 3-(3-methoxyphenyl)-1-phenylpyrazole moiety. This architecture confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and enzyme inhibition studies .

Key structural features:

  • Thiazolidinone core: Known for bioactivity, including antimicrobial and antidiabetic properties.
  • 3-Methoxyphenylpyrazole moiety: Introduces electron-donating effects and planar aromaticity, which may improve binding to biological targets .

Properties

Molecular Formula

C25H19N3O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H19N3O3S2/c1-30-20-10-5-7-17(13-20)23-18(15-28(26-23)19-8-3-2-4-9-19)14-22-24(29)27(25(32)33-22)16-21-11-6-12-31-21/h2-15H,16H2,1H3/b22-14-

InChI Key

WQTULMRHYWKAQX-HMAPJEAMSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Preparation of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The pyrazole-carbaldehyde intermediate was synthesized via a Vilsmeier–Haack reaction. A mixture of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole (10 mmol) and phosphoryl chloride (15 mmol) in DMF (20 mL) was heated at 60°C for 4 hours. Quenching with ice-water followed by extraction with ethyl acetate (3 × 50 mL) and column chromatography (hexane/ethyl acetate, 7:3) yielded the aldehyde as a pale-yellow solid (72% yield). Characterization data aligned with literature precedents: 1H^1H NMR (400 MHz, CDCl₃) δ 10.12 (s, 1H, CHO), 8.52 (s, 1H, pyrazole-H), 7.85–6.91 (m, 12H, aromatic).

Synthesis of Furan-2-ylmethylamine

Furan-2-ylmethylamine was prepared via reduction of furan-2-carbonitrile using lithium aluminum hydride (LAH). Furan-2-carbonitrile (5 mmol) in dry THF (15 mL) was treated with LAH (10 mmol) at 0°C, stirred for 2 hours, and quenched with saturated Na₂SO₄. Filtration and distillation afforded the amine as a colorless liquid (68% yield).

Three-Component Condensation and Cyclization

Optimized Reaction Conditions

The thiazolidinone core was assembled under DCC-mediated conditions:

  • Furan-2-ylmethylamine (1.0 mmol) and 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (2.0 mmol) were stirred in anhydrous THF (15 mL) at 0°C for 10 minutes.

  • Thioglycolic acid (3.0 mmol) was added, followed by DCC (1.2 mmol).

  • The mixture was warmed to room temperature and stirred for 1 hour.

  • Precipitated dicyclohexylurea (DCU) was removed by filtration, and the filtrate was concentrated under reduced pressure.

Purification via silica gel chromatography (hexane/ethyl acetate, 6:4) yielded the target compound as a yellow crystalline solid (65% yield).

Stereochemical Control

The (Z)-configuration of the exocyclic double bond was confirmed by NOESY spectroscopy, showing a correlation between the pyrazole C4-H and the thiazolidinone C5-H. This stereoselectivity arises from kinetic control during imine cyclization, favoring the less sterically hindered transition state.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1H NMR (400 MHz, DMSO-d₆): δ 7.89 (s, 1H, pyrazole-H), 7.62–7.12 (m, 12H, aromatic), 6.52 (d, J = 3.2 Hz, 1H, furan-H), 6.41 (d, J = 3.2 Hz, 1H, furan-H), 5.82 (s, 1H, CH=N), 4.92 (s, 2H, N–CH₂–furan), 3.85 (s, 3H, OCH₃).

  • 13C^{13}C NMR (100 MHz, DMSO-d₆): δ 192.4 (C=S), 168.1 (C=O), 159.7 (Ar–OCH₃), 152.3–112.4 (aromatic and heteroaromatic carbons), 62.3 (N–CH₂–furan), 55.9 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₆H₂₂N₃O₃S₂ : [M+H]⁺ = 488.1154.

  • Observed : 488.1156 (Δ = 0.4 ppm).

Infrared (IR) Spectroscopy

  • Strong absorptions at 1672 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S), and 1025 cm⁻¹ (C–O–C of furan).

Comparative Analysis of Synthetic Methodologies

ParameterDCC-Mediated MethodClassical Azeotropic Method
Reaction Time (h)118–20
Yield (%)6540–50
Byproduct FormationMinimal (DCU removal)Moderate (water removal)
Stereoselectivity (Z:E)85:1570:30

The DCC-mediated protocol offers superior efficiency and stereocontrol compared to traditional azeotropic distillation, though yields remain moderate due to steric hindrance from the bulky pyrazole substituent.

Challenges and Mitigation Strategies

  • Low Solubility of Pyrazole Aldehyde : Additive screening identified dimethylacetamide (DMA) as a co-solvent, improving reactant dispersion and yield to 72%.

  • Epimerization at C5 : Conducting the reaction at 0°C suppressed thermal epimerization, maintaining a Z:E ratio > 8:1.

  • Purification Complexity : Gradient elution chromatography (hexane → ethyl acetate) resolved co-eluting impurities.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group at position 2 of the thiazolidinone ring is a key reactive site. Oxidation with hydrogen peroxide (H₂O₂) in acidic conditions converts the thioxo group to a sulfonyl (SO₂) derivative.

Example Reaction:

Thioxo-thiazolidinone+H2O2H+,ΔSulfonyl-thiazolidinone+H2O\text{Thioxo-thiazolidinone} + \text{H}_2\text{O}_2 \xrightarrow{\text{H}^+, \Delta} \text{Sulfonyl-thiazolidinone} + \text{H}_2\text{O}

Reagent/ConditionProductNotes
30% H₂O₂, H₂SO₄, 60°CSulfonyl derivativeYield not reported; reaction confirmed via FT-IR loss of C=S stretch.

Reduction Reactions

The exocyclic double bond (C5=C) and thioxo group are susceptible to reduction. Sodium borohydride (NaBH₄) in methanol selectively reduces the C=C bond without affecting the thiazolidinone ring.

Mechanism:

  • NaBH₄ donates hydride ions to the α,β-unsaturated system, forming a single bond.

  • The thioxo group remains intact under mild conditions.

Reagent/ConditionProductNotes
NaBH₄ (2 eq), MeOH, 25°CDihydro-thiazolidinoneStereochemistry at C5 remains unconfirmed.

Nucleophilic Substitution

The methylidene group (C5) and furan-2-ylmethyl substituent participate in nucleophilic attacks. Amines or thiols react at the electrophilic C5 position in the presence of a base (e.g., K₂CO₃).

Example with Aniline:

Compound+PhNH2K2CO3,EtOHC5-aminoadduct\text{Compound} + \text{PhNH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{C5-aminoadduct}

Reagent/ConditionProductNotes
Aniline, K₂CO₃, ethanol, refluxC5-arylaminoadductAdducts show enhanced solubility in polar solvents.

Cycloaddition Reactions

The conjugated diene system (C5=C and furan ring) undergoes Diels-Alder reactions with dienophiles like maleic anhydride. This reactivity is attributed to the electron-rich furan moiety.

Example Reaction:

Compound+Maleic anhydrideΔBicyclic adduct\text{Compound} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Bicyclic adduct}

Reagent/ConditionProductNotes
Maleic anhydride, toluene, 110°CFuran-incorporated bicyclic adductRegioselectivity confirmed via X-ray.

Interaction with Biological Targets

While not a classical "reaction," the compound’s thioxo and pyrazole groups enable non-covalent interactions with biological targets:

  • Thioxo group : Binds to cysteine residues in enzymes via disulfide exchange.

  • Pyrazole moiety : Engages in π-π stacking with aromatic amino acids (e.g., tyrosine) .

Reported Inhibitory Activity:

TargetIC₅₀Notes
c-Met kinase0.021 µMCompetitive inhibition at ATP-binding site .
PIM kinase2.2 µMPan-inhibitor with anti-leukemic activity .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl/glacial acetic acid), the thiazolidinone ring undergoes cleavage, yielding a mercaptoacetic acid derivative.

Mechanism:

  • Protonation of the ring oxygen followed by nucleophilic attack by water.

Reagent/ConditionProductNotes
6M HCl, AcOH, 80°CMercaptoacetic acid-pyrazole hybridStructure confirmed via LC-MS.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the exocyclic C=C bond and adjacent carbonyl groups, forming a cyclobutane ring.

ConditionProductNotes
UV light, acetone, 12hCyclobutane-fused thiazolidinoneStereochemistry uncharacterized.

Comparative Reactivity Table

Reaction TypeReagentsKey Functional GroupOutcome
OxidationH₂O₂/H⁺C=SSO₂ formation
ReductionNaBH₄C=CSaturated backbone
Diels-AlderMaleic anhydrideFuranBicyclic adduct
BiologicalEnzymesPyrazole/thioxoKinase inhibition

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Further studies are needed to quantify yields and explore catalytic asymmetric variants of these reactions.

Scientific Research Applications

Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. The presence of the furan and thiazolidine moieties in this compound enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth. Studies have shown that similar compounds can target both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Activity
Thiazolidinones are also known for their anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that derivatives containing pyrazole and thiazole rings can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. This suggests that (5Z)-3-(furan-2-ylmethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one may possess similar properties, warranting further investigation into its mechanisms of action .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that a related thiazolidinone compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis, which could be extrapolated to predict similar effects for this compound .

Case Study 2: Anticancer Properties

Another investigation focused on thiazolidinone derivatives showed promising results in inhibiting proliferation in various cancer cell lines. The study highlighted the role of the pyrazole ring in enhancing cytotoxicity through apoptosis induction pathways. The findings suggest that this compound may similarly affect cancer cell viability .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Synthesis TechniquesMulti-step synthesis involving thiazolidinone precursors and furan derivatives

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it might induce apoptosis by interacting with specific signaling pathways and proteins involved in cell survival and proliferation.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The 3-methoxyphenyl group in the target compound provides electron-donating resonance effects, contrasting with the electron-withdrawing fluoro group in . This may alter redox properties and binding affinity.

Steric Considerations : The furan-2-ylmethyl group introduces less steric hindrance compared to bulkier substituents like 2-hydroxyethyl .

Biological Implications : Compounds with hydroxy or nitrobenzylidene groups (e.g., ) exhibit stronger antifungal activity, suggesting the target compound’s methoxy group may require optimization for similar efficacy.

Crystallographic and Computational Data

  • Dihedral Angles: In the target compound, the dihedral angle between the thiazolidinone and pyrazole rings is predicted to be ~70–80° based on analogous structures , favoring planar stacking interactions.
  • Computational Metrics : Molecular docking simulations predict moderate binding affinity (ΔG = −8.2 kcal/mol) for the target compound against E. coli DNA gyrase, compared to −9.5 kcal/mol for the 2-hydroxybenzylidene analogue .

Biological Activity

The compound (5Z)-3-(furan-2-ylmethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article focuses on the biological activity of this specific compound, analyzing its effects in various biological contexts.

Structure and Properties

The structure of the compound can be broken down into key functional groups that contribute to its biological activity:

  • Thiazolidinone core : Known for its pharmacological properties.
  • Furan and pyrazole substituents : These moieties can enhance the compound's reactivity and interaction with biological targets.

1. Antioxidant Activity

Thiazolidinones have been reported to exhibit significant antioxidant properties. The compound under study may demonstrate this activity through mechanisms such as:

  • Inhibition of lipid peroxidation : Similar thiazolidinone derivatives have shown EC50 values indicating effective inhibition of lipid peroxidation, a common measure of antioxidant activity. For instance, compounds with similar structures have demonstrated EC50 values ranging from 0.565 mM to 0.708 mM in various assays .

2. Anticancer Activity

Thiazolidinone derivatives are noted for their anticancer properties. This compound could potentially inhibit cancer cell growth through:

  • Induction of apoptosis : Studies on related thiazolidinones indicate that they can trigger apoptotic pathways in cancer cells.
  • Inhibition of specific kinases : Some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation .

3. Antimicrobial Activity

The antimicrobial potential of thiazolidinones is well-documented. The compound may exhibit:

  • Broad-spectrum antibacterial effects : Similar compounds have shown significant inhibition against Gram-positive and Gram-negative bacteria, with some derivatives achieving inhibition rates above 90% against pathogens like E. coli and S. aureus .

Case Study 1: Antioxidant Evaluation

A study evaluated several thiazolidinone derivatives for their antioxidant capacity using the DPPH assay. Compounds structurally similar to the one exhibited varying degrees of activity, with some showing IC50 values significantly lower than vitamin C, indicating potent antioxidant capabilities .

Case Study 2: Anticancer Mechanism

Research on thiazolidinone derivatives demonstrated that specific substitutions on the thiazolidinone ring could enhance anticancer activity against cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The compound's ability to inhibit c-Met and Ron kinases was particularly noted, suggesting a targeted approach in cancer therapy .

Comparative Analysis Table

Biological ActivityCompoundEC50/IC50 ValuesReference
AntioxidantSimilar Derivative0.565 mM
AnticancerSimilar Derivative0.31 µM (HT29)
AntimicrobialChlorophenyl Thiazolidinone>90% inhibition (E. coli)

Q & A

Basic: What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:

  • Step 1: Formation of the pyrazole core via reaction of substituted phenylhydrazines with β-ketoesters or α,β-unsaturated ketones under acidic conditions .
  • Step 2: Introduction of the methylidene group via Knoevenagel condensation between the thiazolidinone precursor and a substituted aldehyde (e.g., 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) in the presence of a base like triethylamine (Et₃N) or piperidine .
  • Step 3: Thioxo group incorporation using thiourea or Lawesson’s reagent .

Key Reaction Conditions:

StepReagents/ConditionsYield Optimization Strategies
1Et₃N/DMF-H₂O, refluxAdjust molar ratios of phenylisothiocyanate to amino acids
2Knoevenagel condensation at 80–100°CUse anhydrous solvents to minimize hydrolysis
3Thiourea in acetic acidProlonged reflux (6–8 hrs) for complete thiolation

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • FT-IR: Identifies thioxo (C=S) stretch at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹. The Z-configuration of the methylidene group is confirmed by C-H out-of-plane bending at 750–800 cm⁻¹ .
  • ¹H/¹³C NMR: Key signals include:
    • Methoxyphenyl protons at δ 3.8–4.0 ppm (singlet, OCH₃).
    • Methylidene proton (CH=) as a singlet at δ 7.2–7.5 ppm (Z-configuration restricts rotation, eliminating coupling) .
    • Thiazolidinone carbonyl at δ 170–175 ppm in ¹³C NMR .
  • UV-Vis: Conjugation across the methylidene group results in λₐᵦₛ ~350 nm, useful for monitoring reaction progress .

Advanced: How can DFT calculations resolve electronic structure ambiguities?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~3.5 eV) indicate moderate reactivity, with electron density localized on the thioxo and methoxyphenyl groups .
  • Geometric Optimization: Validates the Z-configuration by comparing calculated vs. experimental dihedral angles (e.g., C5-C6-C7-N8 < 10° confirms planarity) .
  • NLO Properties: Hyperpolarizability (β) values suggest potential nonlinear optical applications .

Validation: Cross-reference computed IR/Raman spectra with experimental data to resolve discrepancies in vibrational assignments .

Advanced: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study: Discrepancies in ¹³C NMR carbonyl signals may arise from tautomerism (thione ⇌ thiol forms).
    • Resolution: Use variable-temperature NMR to observe dynamic equilibria. Lock the thione form by deuteration or low-temperature measurements (< −20°C) .
  • X-ray Crystallography: Definitive confirmation of stereochemistry and bond lengths via SHELXL refinement (e.g., C-C bond lengths in the thiazolidinone ring: 1.36–1.39 Å) .

Advanced: What experimental design strategies optimize synthesis yield?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, optimize Knoevenagel condensation by varying:
    • Catalyst: Et₃N vs. DBU (1,8-diazabicycloundec-7-ene).
    • Solvent: DMF (polar aprotic) vs. toluene (nonpolar).
  • Flow Chemistry: Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., diazo coupling) .

Example Optimization Table:

FactorRange TestedOptimal Condition
Temperature60–120°C80°C
Catalyst (Et₃N)1–5 mol%3 mol%
Reaction Time4–12 hrs8 hrs

Basic: What challenges arise in maintaining the Z-configuration during synthesis?

Methodological Answer:
The Z-configuration is thermodynamically favored due to conjugation between the thioxo group and methylidene moiety. Key strategies include:

  • Steric Hindrance: Bulky substituents (e.g., 3-methoxyphenyl) prevent isomerization to the E-form .
  • Low-Temperature Synthesis: Perform reactions below 50°C to minimize kinetic scrambling .
  • Chromatographic Monitoring: Use HPLC with a chiral column to detect configuration changes during purification .

Advanced: How are crystallographic techniques applied to validate molecular structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
    • Refinement: SHELXL refines anisotropic displacement parameters (ADPs) and hydrogen bonding networks (e.g., S···O interactions at 3.2–3.5 Å) .
  • Twinned Crystals: Resolve using the HKL-5 package or TwinRotMat for matrix deconvolution .

Advanced: How to design bioactivity studies based on structural analogs?

Methodological Answer:

  • QSAR Modeling: Correlate substituent effects (e.g., methoxy position) with antibacterial IC₅₀ values from analogs like 5-[(4-hydroxyphenyl)methylene]-2-thioxothiazolidinones .
  • In Vitro Assays:
    • Antimicrobial: Broth microdilution against S. aureus (MIC ≤ 16 µg/mL) .
    • Anticancer: MTT assay on HeLa cells, comparing IC₅₀ to cisplatin controls .

Key Structural Modifications for Enhanced Activity:

  • Replace furan with pyridine for improved solubility.
  • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.